Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 6-position of the norbornane-like framework. The tert-butyloxycarbonyl (Boc) group at the 2-position serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders. Its rigid bicyclic structure and polar hydroxymethyl group contribute to unique stereoelectronic properties, enabling selective interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-14)10(13)5-8/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXXNIWHNQNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed for azabicyclo[2.2.1]heptane synthesis in multigram-scale preparations. Using dichloride or dibromide precursors with diisopropyl malonate, spiro-intermediates are formed, followed by acidic rearrangement to yield the bicyclic lactone. Subsequent aminolysis and protection steps generate the core structure.
Introduction of the Hydroxymethyl Group
Hydroformylation-Reduction Sequence
A patent-based method involves hydroformylation of a bicyclic olefin to introduce a formyl group, followed by sodium borohydride (NaBH₄) reduction to yield the hydroxymethyl derivative. For example:
Direct Alkylation
Mesylation of a hydroxyl group followed by nucleophilic substitution with sodium azide (NaN₃) and subsequent reduction introduces the hydroxymethyl moiety:
-
Mesylation : Reaction with methanesulfonyl chloride (MsCl) converts hydroxyl to mesylate.
-
Azide Substitution : NaN₃ replaces mesylate, forming an azide intermediate.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction yields the hydroxymethyl group. This method achieved 91% yield for a related compound.
Protection of the Amine Functionality
Boc Protection Using Di-tert-Butyl Dicarbonate
The amine group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Alternative Protecting Groups
While Boc is predominant, other groups (e.g., Fmoc) have been explored for specialized applications. However, Boc remains preferred due to its stability and ease of removal under acidic conditions.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and yield:
Solvent and Catalyst Optimization
-
Solvents : Dichloromethane (DCM) and THF are common for cyclization; methanol for reductions.
-
Catalysts : Rhodium complexes (e.g., Rh(acac)(CO)₂) for hydroformylation.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azabicycloheptane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Materials Science
The unique structural characteristics of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate make it a candidate for developing novel materials with specific mechanical and chemical properties. Its bicyclic framework can enhance material strength and flexibility, which is valuable in creating advanced polymers and composites.
Biological Studies
This compound plays a role in various biological applications:
- Enzyme Mechanisms : It is utilized in studying enzyme interactions, where its structure allows it to fit into active sites, potentially inhibiting or modifying enzyme activity.
- Ligand in Biochemical Assays : The compound serves as a ligand in assays to explore biochemical pathways and interactions.
Enzyme Inhibition Studies
In a study focused on enzyme inhibition, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways, demonstrating its potential as a therapeutic agent.
Material Development
Research conducted on the application of this compound in polymer synthesis revealed that incorporating it into polymer matrices resulted in enhanced mechanical properties, making it suitable for applications in aerospace and automotive industries.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Materials Science | Development of advanced materials with enhanced mechanical properties |
| Biological Studies | Study of enzyme mechanisms and biochemical assays |
| Therapeutic Development | Potential use as an enzyme inhibitor in metabolic pathways |
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous bicyclic derivatives:
*Estimated based on similar structures.
Functional Group Impact
- Hydroxymethyl vs. Hydroxy (6-position) : The hydroxymethyl group in the target compound increases steric bulk and hydrogen-bonding capacity compared to the hydroxyl analog, improving interactions with hydrophilic targets like enzymes .
- Oxo (5-position) : The 5-oxo derivative (CAS 198835-06-2) exhibits higher reactivity in aldol condensations and Michael additions due to the electron-deficient carbonyl group .
- Hydroxyimino (5-position): This group (CAS 207405-61-6) enables participation in Huisgen cycloadditions, making it valuable for bioconjugation and materials science .
Stereochemical Considerations
- The stereochemistry of substituents significantly affects biological activity. For example, tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932398-86-1) shows distinct binding affinities compared to its enantiomer .
Pharmacological Relevance
- The hydroxymethyl group’s polarity enhances blood-brain barrier penetration compared to non-polar analogs like tert-butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate, making it suitable for CNS-targeted drugs .
- Amino-substituted analogs (e.g., CAS 132666-68-3) are prioritized in kinase inhibitor development due to their basicity and salt-forming ability .
Biological Activity
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry and biological research due to its structural similarity to tropane alkaloids. This article presents an overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A hydroxymethyl group at the 6-position.
- A tert-butyl ester group, which enhances lipophilicity and potential bioactivity.
This compound exhibits biological activity primarily through interactions with neurotransmitter systems, particularly those involving acetylcholine. The compound's structural similarity to tropane alkaloids suggests it may act as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in synaptic clefts.
Target Receptors
- Acetylcholine Receptors : The compound may modulate both nicotinic and muscarinic receptors, influencing synaptic transmission and neuroplasticity.
- Biochemical Pathways : It is hypothesized to engage in pathways related to neurotransmitter release and degradation, potentially affecting cognitive functions and memory.
In Vitro Studies
Research indicates that this compound shows moderate inhibition of AChE with IC50 values comparable to known inhibitors like rivastigmine. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | ~40 | AChE Inhibition |
| Rivastigmine | ~30 | AChE Inhibition |
In Vivo Studies
Preliminary animal studies have shown that administration of the compound can enhance memory retention in rodent models, indicating its potential as a cognitive enhancer.
Case Studies
- Cognitive Enhancement : In a study involving aged rats, administration of this compound resulted in significant improvements in performance on maze tests compared to control groups.
- Neuroprotective Effects : Another study explored its effects on oxidative stress markers in neuronal cells exposed to neurotoxic agents, showing a reduction in markers of oxidative damage, suggesting potential neuroprotective properties.
Applications in Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of novel therapeutic agents targeting cholinergic systems. Its derivatives are being explored for enhanced selectivity and potency against various neurological disorders.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate?
The compound is typically synthesized via functionalization of the bicyclic scaffold. A common approach involves:
- Step 1 : Cyclization of bicyclic amines using carbodiimide reagents (e.g., DCC) and thiocarbonyl agents (e.g., CS₂) to introduce reactive intermediates like isothiocyanates .
- Step 2 : Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences. For example, azide intermediates (e.g., tert-butyl 3-(azidomethyl)- derivatives) can be reduced to amines and further functionalized .
- Purification : Column chromatography (SiO₂, hexane:EtOAc gradients) is standard, with yields ranging from 55% to 92% depending on stereochemical complexity .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Purity : Assessed via HPLC (>97% purity thresholds) and water content analysis .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), bicyclic backbone protons (δ 1.2–4.4 ppm), and hydroxymethyl groups (δ ~3.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₉NO₃ expected [M+H]⁺ = 226.1443) .
Advanced Research Questions
Q. What experimental strategies address stereochemical contradictions in bicyclic scaffold synthesis?
Conflicting stereochemical outcomes often arise during functionalization (e.g., hydroxymethylation). Mitigation strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R)-configured amines) to control regio- and stereoselectivity .
- Dynamic NMR Analysis : Detects rotameric mixtures (e.g., δ 1.45 ppm tert-butyl splitting in diastereomers) to resolve ambiguities .
- Computational Modeling : DFT calculations predict transition-state energies for competing pathways (e.g., axial vs. equatorial hydroxymethyl addition) .
Q. How do reaction conditions influence the regioselectivity of functional group installation?
- Solvent Effects : Polar aprotic solvents (e.g., CHCl₃) favor nucleophilic substitution at the bicyclic bridgehead, while Et₂O promotes axial attack due to steric hindrance .
- Temperature : Low temperatures (–10°C) stabilize intermediates in CS₂-mediated thiourea formation, reducing side reactions .
- Catalysis : Palladium/C (Pd/C) hydrogenation selectively reduces azides to amines without disrupting the tert-butyl carboxylate group .
Q. What analytical challenges arise in characterizing derivatives of this compound, and how are they resolved?
- Challenge 1 : Overlapping NMR signals from bicyclic protons.
- Solution : 2D-COSY and NOESY distinguish coupling patterns (e.g., J = 2.3 Hz for bridgehead protons) .
- Challenge 2 : Low solubility in common solvents (e.g., hexane).
- Solution : Use of DMSO-d₆ for NMR or derivatization (e.g., acetate esters) to enhance solubility .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for similar bicyclic compounds?
Discrepancies (e.g., 55% vs. 92% yields in azide reductions) may stem from:
- Impurity Profiles : Unreacted starting materials or phosphine oxide byproducts (from Staudinger reactions) inflate apparent yields .
- Chromatographic Artifacts : Silica gel interactions may retain polar intermediates, requiring alternative eluents (e.g., MeOH:CH₂Cl₂) .
- Validation : Cross-check yields with gravimetric analysis and LC-MS quantification .
Methodological Tables
| Key Reaction Parameters | Optimal Conditions | References |
|---|---|---|
| Cyclization (DCC/CS₂) | Et₂O, –10°C → RT, 12–16 h | |
| Hydroxymethylation | Pd/C, H₂ (1 atm), EtOH, 24 h | |
| Column Chromatography | SiO₂, 75:25 hexane:EtOAc |
| Critical NMR Assignments | Chemical Shifts (δ, ppm) | References |
|---|---|---|
| tert-butyl C(CH₃)₃ | 1.33–1.48 (s, 9H) | |
| Bicyclic bridgehead protons | 3.10–4.37 (m, 1H) | |
| Hydroxymethyl (–CH₂OH) | 3.42–3.64 (m, 2H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
